
N-Boc-N-methyl-3-(biphenyl-4-yl)-D-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-N-methyl-3-(biphenyl-4-yl)-D-alanine is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a biphenyl group, a D-alanine amino acid, and protective N-Boc and N-methyl groups.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with D-alanine and biphenyl-4-yl bromide.
Protection: The amino group of D-alanine is protected using di-tert-butyl dicarbonate (Boc2O) to form N-Boc-D-alanine.
Coupling Reaction: The protected D-alanine is then coupled with biphenyl-4-yl bromide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Methylation: The resulting compound is then methylated using methyl iodide to introduce the N-methyl group.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. Specialized reactors and catalysts are used to ensure high yield and purity. The process is optimized to minimize waste and improve efficiency.
Types of Reactions:
Oxidation: The biphenyl group can undergo oxidation reactions to form biphenyl-4-carboxylic acid.
Reduction: Reduction reactions can be performed on the biphenyl group to produce biphenyl-4-yl alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromide position in biphenyl-4-yl bromide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and various amines are used in substitution reactions.
Major Products Formed:
Oxidation: Biphenyl-4-carboxylic acid
Reduction: Biphenyl-4-yl alcohol
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand protein interactions and enzyme activities. Medicine: Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which N-Boc-N-methyl-3-(biphenyl-4-yl)-D-alanine exerts its effects involves its interaction with specific molecular targets. The biphenyl group can bind to various receptors and enzymes, influencing biological pathways. The D-alanine moiety can participate in peptide bond formation, affecting protein synthesis.
Comparison with Similar Compounds
N-Boc-D-alanine: Similar structure but lacks the biphenyl group.
N-Methyl-D-alanine: Similar structure but lacks the Boc protection and biphenyl group.
Biphenyl-4-yl-D-alanine: Similar structure but lacks the N-methyl and Boc protection groups.
Uniqueness: The combination of the biphenyl group, D-alanine, and protective groups makes N-Boc-N-methyl-3-(biphenyl-4-yl)-D-alanine unique. This combination provides enhanced stability and specificity in chemical reactions and biological applications.
Properties
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-phenylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22(4)18(19(23)24)14-15-10-12-17(13-11-15)16-8-6-5-7-9-16/h5-13,18H,14H2,1-4H3,(H,23,24)/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSDIXVXKSYBLT-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
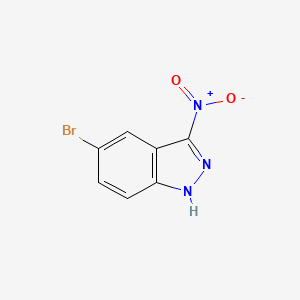
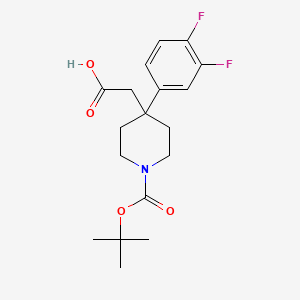
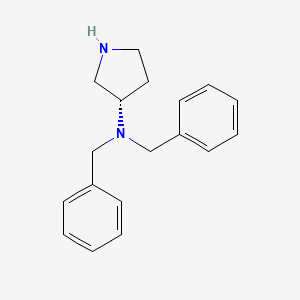
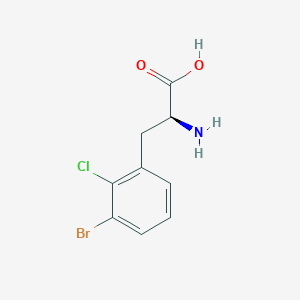
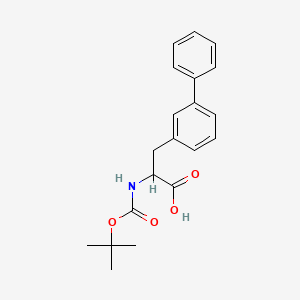
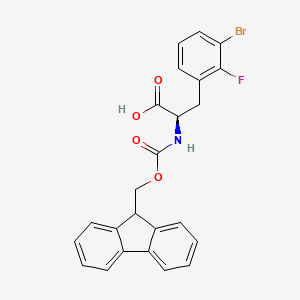
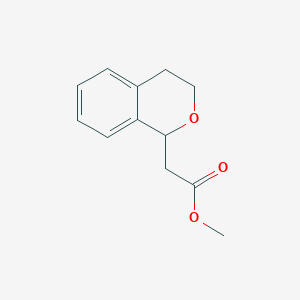
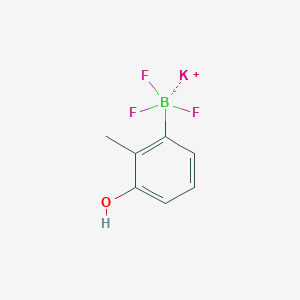
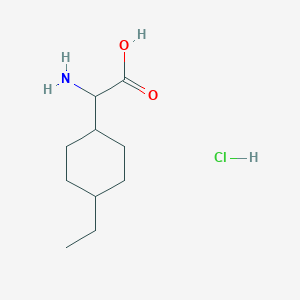
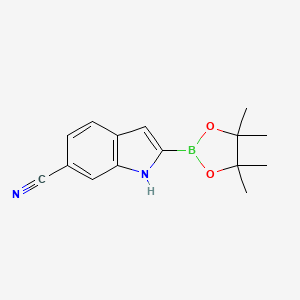
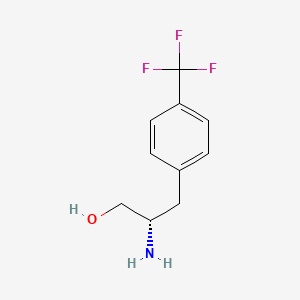
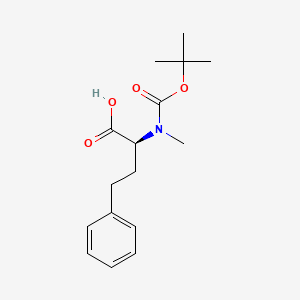
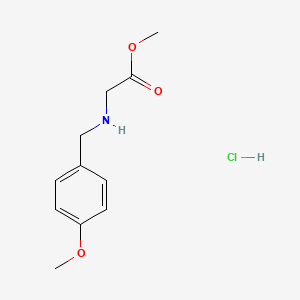
![2-[2-(Boc-amino)ethyloxy]benzoic acid](/img/structure/B8097991.png)
